molecular formula C5H10ClN5O B12314708 3-(2-Azidoethyl)-1-(2-chloroethyl)urea

3-(2-Azidoethyl)-1-(2-chloroethyl)urea

Katalognummer: B12314708
Molekulargewicht: 191.62 g/mol
InChI-Schlüssel: XQDMYZOAABDQEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Azidoethyl)-1-(2-chloroethyl)urea is a compound that features both azido and chloroethyl functional groups. These functional groups make it a versatile intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and polymers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2-azidoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Azidoethyl)-1-(2-chloroethyl)urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Cycloaddition Reactions: The CuAAC reaction requires a copper catalyst and an alkyne. The reaction is usually performed in the presence of a base, such as triethylamine, and a solvent like water or ethanol.

Major Products

    Substitution Reactions: Products include various substituted ureas, depending on the nucleophile used.

    Cycloaddition Reactions: The major products are triazoles, which are valuable intermediates in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

3-(2-Azidoethyl)-1-(2-chloroethyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling and imaging studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced strength or conductivity.

Wirkmechanismus

The mechanism of action of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea involves its functional groups:

    Azido Group: Can undergo cycloaddition reactions to form triazoles, which can interact with biological targets.

    Chloroethyl Group: Can be substituted with various nucleophiles, leading to the formation of new compounds with potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside
  • 2-Azidoethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Uniqueness

3-(2-Azidoethyl)-1-(2-chloroethyl)urea is unique due to the presence of both azido and chloroethyl groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic molecules.

Eigenschaften

Molekularformel

C5H10ClN5O

Molekulargewicht

191.62 g/mol

IUPAC-Name

1-(2-azidoethyl)-3-(2-chloroethyl)urea

InChI

InChI=1S/C5H10ClN5O/c6-1-2-8-5(12)9-3-4-10-11-7/h1-4H2,(H2,8,9,12)

InChI-Schlüssel

XQDMYZOAABDQEI-UHFFFAOYSA-N

Kanonische SMILES

C(CN=[N+]=[N-])NC(=O)NCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.